molecular formula C32H36ClN7O2 B12425897 KRas G12C inhibitor 3

KRas G12C inhibitor 3

Número de catálogo: B12425897
Peso molecular: 586.1 g/mol
Clave InChI: IYDWXYZUEBUWCQ-ZEQRLZLVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of KRas G12C inhibitor 3 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Aplicaciones Científicas De Investigación

The KRAS G12C inhibitor D3S-001 is a next-generation GDP-bound G12C inhibitor that exhibits rapid target engagement kinetics and depletes cellular active KRAS G12C at nanomolar concentrations . This compound has shown substantially improved covalent potency and robust antitumor activities in preclinical studies . A phase 1 trial (NCT05410145) is currently underway to investigate the safety and pharmacokinetics of D3S-001 in patients with advanced or metastatic solid tumors .

Preclinical Studies of D3S-001

D3S-001 has demonstrated significant potency in reducing cellular active GTP-bound KRAS . In an NCI-H358 NSCLC cancer cell line harboring a G12C mutation, treatment with D3S-001 decreased cellular active KRAS proteins in a dose-dependent manner . The IC50 value for D3S-001 was 0.6 nmol/L, indicating its high potency compared to other KRAS G12C inhibitors like ARS-853, ARS-1620, sotorasib, and adagrasib .

Clinical trials and combination therapies

KRAS G12C inhibitors like sotorasib and adagrasib have shown clinical benefits in treating NSCLC patients with KRAS-G12C mutations . Sotorasib received FDA approval based on a phase 2 trial where it reduced tumor size in 37.1% of NSCLC patients, with a median duration of response of 11.1 months . Adagrasib also received breakthrough therapy designation for NSCLC patients with KRAS-G12C mutations, demonstrating a 45% partial response rate and 51% stable condition in a phase 1/2 study . Combinations of KRAS-G12C inhibitors with other agents, such as EGFR inhibitors, have shown enhanced responses in preclinical tumor models . The combination of cetuximab (an EGFR inhibitor) with adagrasib or divarasib has been explored in clinical trials for metastatic KRAS G12C-mutated CRC, demonstrating promising objective response rates and progression-free survival .

Pan-KRAS Inhibitors

Beyond G12C-specific inhibitors, pan-KRAS inhibitors like BI-2865 are being developed . BI-2865 inhibited the proliferation of KRAS mutant cells with an IC50 of approximately 140 nM, comparable to covalent KRAS G12C inhibitors like sotorasib .

Table: Comparison of KRAS G12C Inhibitors

InhibitorTargetIC50 (NCI-H358 NSCLC cell line)Clinical Status
ARS-853KRAS G12C5899 nmol/LPreclinical
ARS-1620KRAS G12C692 nmol/LPreclinical
SotorasibKRAS G12C35 nmol/LApproved for NSCLC treatment
AdagrasibKRAS G12C78 nmol/LBreakthrough therapy designation for NSCLC
D3S-001KRAS G12C0.6 nmol/LPhase 1 trial for advanced/metastatic solid tumors (NCT05410145)
BI-2865Pan-KRAS~140 nMInhibits proliferation of KRAS mutant cells
DivarasibKRAS G12CN/APhase Ib trial in combination with cetuximab for advanced/metastatic KRAS G12C-mutated CRC

Colorectal Cancer and KRAS Mutations

Comparación Con Compuestos Similares

KRas G12C inhibitor 3 represents a promising therapeutic option for targeting KRas G12C mutant cancers, with ongoing research aimed at further understanding its mechanism of action and optimizing its clinical efficacy.

Actividad Biológica

KRas G12C inhibitors represent a significant advancement in targeted cancer therapy, particularly for patients with KRAS G12C mutations, which are prevalent in various malignancies. Among these inhibitors, KRas G12C inhibitor 3 (D3S-001) has emerged as a promising candidate due to its unique biological activity and mechanisms of action. This article delves into the biological activity of D3S-001, highlighting its efficacy, mechanisms of resistance, and potential in combination therapies.

D3S-001 is designed to selectively target the GDP-bound form of KRAS G12C, which is crucial for inhibiting its oncogenic activity. Unlike earlier inhibitors such as sotorasib and adagrasib, which have shown limited clinical responses due to the dynamic cycling between GDP- and GTP-bound states of KRAS, D3S-001 exhibits rapid target engagement kinetics. This allows it to effectively deplete active KRAS G12C at nanomolar concentrations even in the presence of growth factors that typically activate KRAS signaling pathways .

Key Findings on Mechanism:

  • Target Engagement : D3S-001 binds irreversibly to the GDP-bound form of KRAS G12C, with a significantly lower IC50 compared to other inhibitors (IC50 values: D3S-001 = 0.6 nmol/L; adagrasib = 78 nmol/L; sotorasib = 35 nmol/L) .
  • Kinetic Properties : The inhibitor's rapid engagement leads to sustained inhibition of KRAS signaling, overcoming some limitations observed with first-generation inhibitors .

Efficacy in Preclinical Models

Preclinical studies have demonstrated that D3S-001 effectively inhibits tumor growth in various models. For instance, in xenograft models using cell lines harboring the KRAS G12C mutation, treatment with D3S-001 resulted in significant tumor regression compared to controls. This efficacy is attributed to its ability to maintain suppression of active KRAS levels over time .

Summary of Preclinical Results:

StudyModelTreatmentResult
Hallin et al. (2020)NSCLC xenograftD3S-001Significant tumor reduction observed
Amodio et al. (2024)CRC organoidsD3S-001 + EGFR inhibitorEnhanced efficacy compared to monotherapy

Resistance Mechanisms

Despite its promising activity, resistance mechanisms remain a challenge. Primary resistance often arises from compensatory activation of receptor tyrosine kinases (RTKs) and downstream signaling pathways such as PI3K/AKT/mTOR . These pathways can reactivate KRAS signaling even in the presence of inhibitors.

Key Insights on Resistance:

  • Adaptive Resistance : Following initial treatment with D3S-001, there is a rebound activation of ERK signaling within 24-72 hours due to compensatory mechanisms involving RTKs and SOS1/2-mediated nucleotide exchange .
  • Combination Therapies : To mitigate resistance, combining D3S-001 with other targeted therapies (e.g., EGFR inhibitors) has shown promising results in preclinical settings, suggesting a pathway forward for enhancing clinical efficacy .

Clinical Implications

The clinical development of D3S-001 is ongoing, with early-phase trials indicating robust antitumor activity across various cancer types harboring the KRAS G12C mutation. Its unique properties make it a strong candidate for combination therapies aimed at overcoming resistance.

Current Clinical Trials:

  • Phase 1 Trials : Ongoing assessments are evaluating the safety and efficacy of D3S-001 alone and in combination with other agents targeting RTKs and downstream signaling pathways.

Propiedades

Fórmula molecular

C32H36ClN7O2

Peso molecular

586.1 g/mol

Nombre IUPAC

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

InChI

InChI=1S/C32H36ClN7O2/c1-3-29(41)40-18-17-39(19-23(40)12-14-34)31-25-13-16-38(28-11-5-8-22-7-4-10-26(33)30(22)28)20-27(25)35-32(36-31)42-21-24-9-6-15-37(24)2/h3-5,7-8,10-11,23-24H,1,6,9,12-13,15-21H2,2H3/t23-,24-/m0/s1

Clave InChI

IYDWXYZUEBUWCQ-ZEQRLZLVSA-N

SMILES isomérico

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C

SMILES canónico

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.